

Application Note and Protocol: Synthesis of N-methyloxepan-4-amine

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Compound of Interest

Compound Name: *N-methyloxepan-4-amine*

Cat. No.: B15303461

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of **N-methyloxepan-4-amine** via a one-pot direct reductive amination of oxepan-4-one. The selected method utilizes sodium triacetoxyborohydride as a mild and selective reducing agent, offering high efficiency and operational simplicity.^{[1][2]} This protocol is designed to be a reliable procedure for producing the target compound for research and development purposes.

Synthetic Scheme

The synthesis proceeds via the reductive amination of the cyclic ketone, oxepan-4-one, with methylamine. An intermediate iminium ion is formed in situ and subsequently reduced by sodium triacetoxyborohydride to yield the desired secondary amine.

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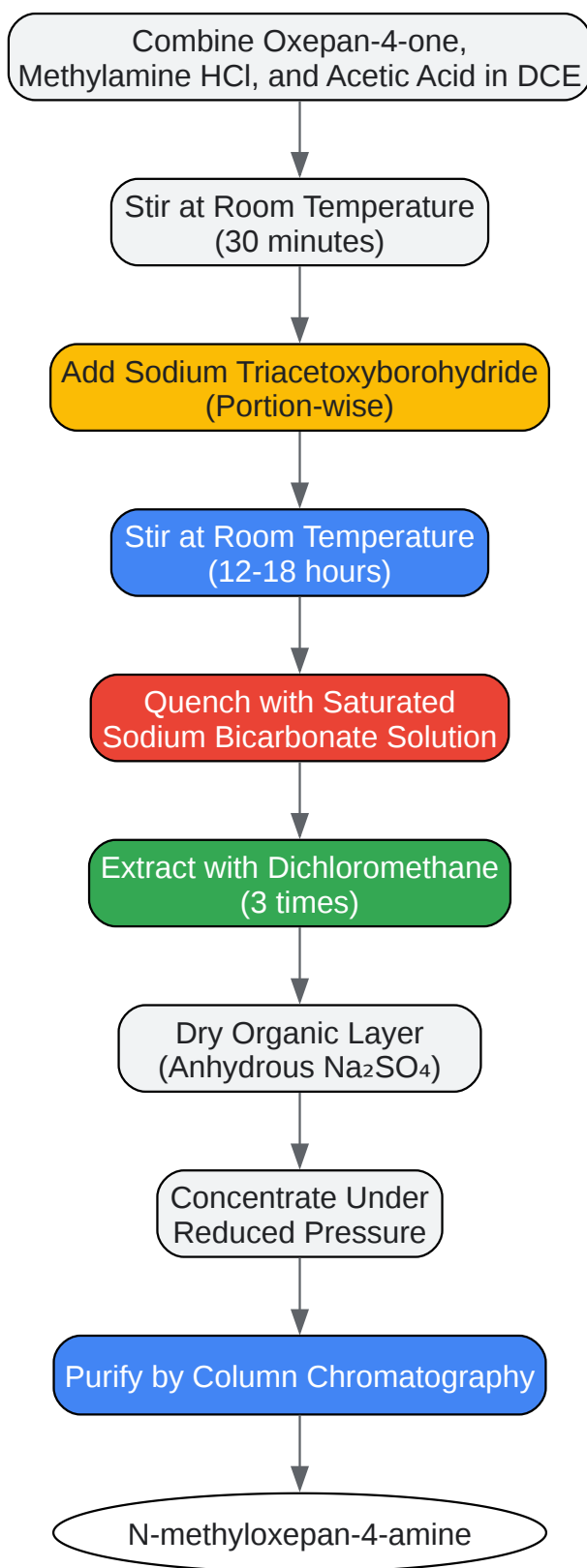
Reagents and Materials

The following table outlines the necessary reagents for the synthesis on a 10 mmol scale.

Reagent/Material	Formula	MW (g/mol)	Molar Eq.	Amount	Notes
Oxepan-4-one	C ₆ H ₁₀ O	114.14	1.0	1.14 g	Starting material
Methylamine hydrochloride	CH ₅ N·HCl	67.52	1.2	0.81 g	Amine source
Sodium triacetoxyborohydride	C ₆ H ₁₀ BNaO ₆	211.94	1.5	3.18 g	Reducing agent
Acetic Acid (Glacial)	C ₂ H ₄ O ₂	60.05	1.1	0.66 g (0.63 mL)	Catalyst
1,2-Dichloroethane (DCE)	C ₂ H ₄ Cl ₂	98.96	-	100 mL	Anhydrous solvent
Saturated Sodium Bicarbonate	NaHCO ₃	-	-	~50 mL	For work-up
Dichloromethane (DCM)	CH ₂ Cl ₂	84.93	-	~150 mL	For extraction
Anhydrous Sodium Sulfate	Na ₂ SO ₄	142.04	-	As needed	Drying agent

Experimental Workflow Diagram

The following diagram illustrates the sequential steps of the synthesis protocol.



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Caption: Workflow for the synthesis of **N-methyloxepan-4-amine**.

Detailed Synthesis Protocol

Safety Precautions:

- Handle all chemicals in a well-ventilated fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- 1,2-Dichloroethane (DCE) and Dichloromethane (DCM) are halogenated solvents and should be handled with care.
- Sodium triacetoxyborohydride can react with moisture; handle it in a dry environment.

Procedure:

- Reaction Setup:
 - To a 250 mL round-bottom flask equipped with a magnetic stir bar, add oxepan-4-one (1.14 g, 10.0 mmol).
 - Add methylamine hydrochloride (0.81 g, 12.0 mmol) to the flask.
 - Add anhydrous 1,2-dichloroethane (100 mL) followed by glacial acetic acid (0.63 mL, 11.0 mmol).
- Imine Formation:
 - Seal the flask with a septum and stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.
- Reduction:
 - Slowly add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the stirring suspension in several portions over 15-20 minutes. The addition may cause slight effervescence.
 - Allow the reaction mixture to stir at room temperature for 12 to 18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

- Work-up:
 - Once the reaction is complete, carefully quench the mixture by slowly adding 50 mL of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 20 minutes until gas evolution ceases.
 - Transfer the mixture to a separatory funnel. Separate the organic layer.
 - Extract the aqueous layer three times with dichloromethane (50 mL each).
 - Combine all organic layers.
- Drying and Concentration:
 - Dry the combined organic phase over anhydrous sodium sulfate.
 - Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification:
 - Purify the crude residue by column chromatography on silica gel. A gradient elution system, such as dichloromethane with a gradual increase in methanol (e.g., 0% to 10% methanol), is typically effective for separating the amine product.
 - Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield **N-methyloxepan-4-amine** as a colorless to pale yellow oil.

Characterization

The identity and purity of the final compound should be confirmed by standard analytical techniques:

- ^1H and ^{13}C NMR Spectroscopy: To confirm the chemical structure.

- Mass Spectrometry (MS): To verify the molecular weight of the product.

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References

- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 [figshare.com]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
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